molecular formula C5H8N4S B12120315 4,5-Diamino-6-methyl-2-thiopyrimidine CAS No. 6305-99-3

4,5-Diamino-6-methyl-2-thiopyrimidine

Katalognummer: B12120315
CAS-Nummer: 6305-99-3
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: BGLOHALSDHKLSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Diamino-6-methyl-2-thiopyrimidine is a heterocyclic compound with the molecular formula C5H8N4S and a molecular weight of 156.209 g/mol . This compound is characterized by the presence of two amino groups at positions 4 and 5, a methyl group at position 6, and a thiopyrimidine ring structure. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-6-methyl-2-thiopyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thioxo-4,5-diaminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Diamino-6-methyl-2-thiopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiopyrimidine derivatives, and various substituted thiopyrimidines .

Wissenschaftliche Forschungsanwendungen

4,5-Diamino-6-methyl-2-thiopyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Diamino-6-methyl-2-thiopyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Diamino-6-methyl-2-thiopyrimidine is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

6305-99-3

Molekularformel

C5H8N4S

Molekulargewicht

156.21 g/mol

IUPAC-Name

4,5-diamino-6-methyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C5H8N4S/c1-2-3(6)4(7)9-5(10)8-2/h6H2,1H3,(H3,7,8,9,10)

InChI-Schlüssel

BGLOHALSDHKLSH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=S)N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.